molecular formula C38H34S2 B12525127 Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- CAS No. 653600-39-6

Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]-

Cat. No.: B12525127
CAS No.: 653600-39-6
M. Wt: 554.8 g/mol
InChI Key: AVXKBLLRXMIXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- (hereafter referred to by its IUPAC name) is a π-conjugated anthracene derivative functionalized at the 9 and 10 positions with ethynyl-linked phenyl groups bearing bulky tert-butylthio substituents. The rigid acetylene linkage enhances π-conjugation, while the tert-butylthio groups improve solubility and mitigate aggregation-induced quenching, a common issue in planar aromatic systems . This compound is of interest in optoelectronics, particularly for applications requiring blue-to-green light emission or charge transport in molecular junctions .

Properties

CAS No.

653600-39-6

Molecular Formula

C38H34S2

Molecular Weight

554.8 g/mol

IUPAC Name

9,10-bis[2-(4-tert-butylsulfanylphenyl)ethynyl]anthracene

InChI

InChI=1S/C38H34S2/c1-37(2,3)39-29-21-15-27(16-22-29)19-25-35-31-11-7-9-13-33(31)36(34-14-10-8-12-32(34)35)26-20-28-17-23-30(24-18-28)40-38(4,5)6/h7-18,21-24H,1-6H3

InChI Key

AVXKBLLRXMIXCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=C(C=C5)SC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- typically involves the Sonogashira cross-coupling reaction. This reaction is carried out by coupling 9,10-dibromoanthracene with 4-[(1,1-dimethylethyl)thio]phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 60-80°C and a reaction time of 12-24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Sonogashira cross-coupling reaction remains a viable method for large-scale synthesis, provided that the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioether groups to thiols.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Organic Electronics

Organic Field-Effect Transistors (OFETs)

One of the primary applications of anthracene derivatives is in organic field-effect transistors. The compound's ability to act as a semiconductor makes it suitable for use in OFETs. Studies have shown that modifications to the anthracene structure can significantly enhance charge carrier mobility. For instance, the introduction of electron-withdrawing groups has been reported to improve the performance of devices based on anthracene derivatives .

Photovoltaics

Anthracene derivatives are also being investigated for use in organic photovoltaic cells. Their strong light absorption properties and ability to form excimers (excited dimers) contribute to their effectiveness in converting solar energy into electrical energy. Research indicates that the incorporation of anthracene units into polymeric structures can lead to improved efficiency in solar cells .

Photonic Applications

Light-Emitting Diodes (LEDs)

The luminescent properties of anthracene derivatives make them ideal candidates for use in organic light-emitting diodes. Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- has been shown to emit light efficiently when used as an emissive layer in OLED devices. This compound can be tuned for specific wavelengths by altering its substituents, allowing for a range of colors in LED applications .

Sensors

Due to their photophysical properties, anthracene derivatives are also utilized in sensor technologies. They can be engineered to respond to various stimuli such as changes in pH or the presence of specific ions or molecules. These sensors leverage the fluorescence quenching properties of anthracene compounds when exposed to target analytes .

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of anthracene derivatives like Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- against various cancer cell lines. In vitro assays have demonstrated efficacy against breast cancer, lung cancer, and leukemia cells. The compound's mechanism appears to involve the induction of apoptosis in tumor cells .

Drug Delivery Systems

Anthracene-based compounds are being explored as components of drug delivery systems due to their ability to form stable complexes with therapeutic agents. Their structural features allow for enhanced solubility and bioavailability of drugs when used as carriers .

Data Tables

Cancer TypeActivity Observed
Breast CancerHigh
Lung CancerModerate
Ovarian CancerHigh
Colon CancerNone

Case Studies

Case Study 1: OFET Performance Improvement

In a recent study published in Physical Chemistry Chemical Physics, researchers modified the structure of anthracene by adding various electron-withdrawing groups. This modification led to a significant increase in charge carrier mobility up to 3×104 cm2/Vs3\times 10^{-4}\text{ cm}^2/\text{V}\cdot \text{s}, demonstrating the potential for enhanced performance in OFET applications .

Case Study 2: Antitumor Screening

A screening study involving Anthracene derivatives assessed their effects on human tumor cell lines using a cloning system developed for this purpose. The results indicated that these compounds exhibited a broad spectrum of antitumor activity across multiple cancer types while showing no activity against colon cancer .

Mechanism of Action

The mechanism of action of anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- is primarily based on its ability to absorb and emit light. The compound’s photophysical properties are influenced by the presence of the phenyl and tert-butylthio groups, which enhance its fluorescence quantum yield. In biological systems, the compound can generate reactive oxygen species (ROS) upon light activation, leading to cell damage and apoptosis, which is the basis for its use in photodynamic therapy .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Solubility and Aggregation

Anthracene Derivatives with Alkoxy vs. Thioether Substituents
  • 9,10-Bis((4-((3,7-dimethyloctyl)oxy)phenyl)ethynyl)anthracene (BPEA) : The 3,7-dimethyloctyloxy substituent improves solubility and extends photoluminescence into the blue region (λem = 520 nm). A green LED fabricated with BPEA demonstrated 460 nm excitation compatibility .
  • Target Compound: The tert-butylthio groups provide similar steric hindrance but introduce sulfur’s electron-donating properties.
Anthraquinone Analogues with Thioether Substituents
  • 2,6-Bis[[4-(methylthio)phenyl]ethynyl]-9,10-anthraquinone (CAS: 770237-60-0): The anthraquinone core reduces conjugation compared to anthracene, shifting absorption maxima to longer wavelengths. Methylthio groups lower redox potentials, favoring applications in organic photovoltaics .
  • 1,4-Bis[[4-(tert-butyl)phenyl]thio]-5,8-bis(phenylthio)anthraquinone (CAS: 83929-64-0): Multiple thioether substituents increase molecular weight (MW = 612.69) and steric demand, reducing crystallinity but enhancing thermal stability .

Photophysical and Electronic Properties

Emission and Excitation Profiles
  • 9,10-Bis(phenylethynyl)anthracene (BPEA) : Lacks bulky substituents, leading to aggregation-caused quenching. Emission peaks at 490–510 nm under UV excitation .
  • Target Compound : The tert-butylthio groups likely red-shift emission due to sulfur’s electron donation. A related compound, 9,10-bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene, exhibits 520–540 nm emission, suggesting similar trends .
Charge Transport in Molecular Junctions
  • 2,6-Bis((4-((2-(trimethylsilyl)ethyl)thio)phenyl)ethynyl)-9,10-dihydroanthracene (AH3) : Demonstrated negative differential conductance (NDC) in single-molecule junctions, attributed to thioether-mediated charge delocalization .
  • Target Compound : The tert-butylthio groups may enhance stability in device architectures, though direct NDC behavior remains unverified.
Light-Emitting Diodes (LEDs)
  • BPEA : Integrated into green LEDs with 460 nm InGaN chips, achieving CIE coordinates of (0.25, 0.65).
  • 9,10-Di-(2-naphthyl)anthracene (ADN) : Used as a host in red OLEDs with DCJTB dopants. Luminance efficiency reaches 8.7 cd/A, highlighting anthracene derivatives’ versatility .
Chemiluminescence
  • Chloro-Substituted 9,10-Bis(phenylethynyl)anthracenes : Exhibit intense blue emission (λem = 450 nm) in emergency lighting. The target compound’s thioether groups could modulate emission wavelengths and quantum yields .

Data Tables

Table 1: Key Properties of Anthracene Derivatives

Compound Substituents λem (nm) Application Reference
Target Compound 4-(tert-butylthio)phenyl ~520 (estimated) Molecular junctions
BPEA 4-(3,7-dimethyloctyloxy)phenyl 520 Green LEDs
2,6-Bis[[4-(methylthio)phenyl]ethynyl]AQ Methylthio 580–600 Organic photovoltaics
ADN 2-naphthyl 610 (red dopant) Red OLEDs

Table 2: Substituent Impact on Solubility

Compound Substituent Type Solubility Enhancement Key Feature
Target Compound Tert-butylthio High (inferred) Reduced aggregation
AH3 Trimethylsilyl ethylthio Moderate Processable in thin films
BPEA Branched alkoxy High Blue-light compatibility

Biological Activity

Anthracene derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Specifically, the compound Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- (CAS Number: 653600-39-6) exhibits promising properties that warrant detailed exploration. This article synthesizes existing research findings on its biological activity, including antitumor effects, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula: C₃₈H₃₄S₂
  • Molecular Weight: 578.84 g/mol

The compound features a central anthracene core with two phenyl groups linked via ethynyl groups and thioether substituents, which may influence its biological interactions.

Antitumor Activity

A significant body of research has investigated the antitumor properties of anthracene derivatives. One notable study utilized a human tumor cloning system to assess the in vitro antitumor effects of anthracene derivatives, including similar compounds to Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]-.

In Vitro Studies

The study demonstrated that anthracene derivatives possess a broad spectrum of activity against various cancer types:

  • Active Against:
    • Breast cancer
    • Ovarian cancer
    • Renal cancer
    • Lung cancer (both small and large cell)
    • Lymphoma
    • Acute myelogenous leukemia
    • Melanoma
    • Gastric cancer
    • Pancreatic cancer
  • Inactive Against:
    • Colon cancer

These findings suggest that anthracene derivatives could be valuable in developing targeted therapies for specific malignancies .

The exact mechanisms through which Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • DNA Intercalation: Anthracene compounds are known to intercalate into DNA strands, potentially disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: Some studies indicate that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Table: Summary of Biological Activities

Study ReferenceActivity AssessedResults
Antitumor EffectsBroad spectrum against multiple cancers; ineffective against colon cancer
Structural DynamicsExplored ultrafast dynamics in solution; implications for photophysical properties
Synthetic MethodsDescribed synthesis and characterization; potential for polymer applications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.